Bicyclo[4.2.2]decan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[422]decan-7-one is a unique bicyclic ketone compound characterized by its rigid, bridged structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[4.2.2]decan-7-one typically involves multistep organic reactions. One common method includes the Diels-Alder reaction followed by oxidation. For instance, a cycloaddition reaction between a diene and a dienophile can form the bicyclic structure, which is then oxidized to introduce the ketone functionality.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or esters.
Reduction: Bicyclo[4.2.2]decan-7-ol.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Bicyclo[4.2.2]decan-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of novel materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Bicyclo[4.2.2]decan-7-one largely depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The rigid structure of the compound allows for precise interactions with molecular targets, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring structure.
Bicyclo[4.4.0]decane: Similar in having a bicyclic framework but with different ring sizes and connectivity.
Bicyclo[2.2.2]octane: A smaller bicyclic compound with a simpler structure.
Uniqueness: Bicyclo[4.2.2]decan-7-one is unique due to its specific ring size and the presence of a ketone group, which imparts distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H16O |
---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
bicyclo[4.2.2]decan-7-one |
InChI |
InChI=1S/C10H16O/c11-10-7-8-3-1-2-4-9(10)6-5-8/h8-9H,1-7H2 |
InChI Key |
ASZNHMRCNSTUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.